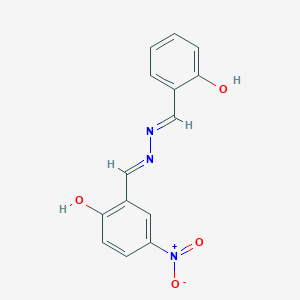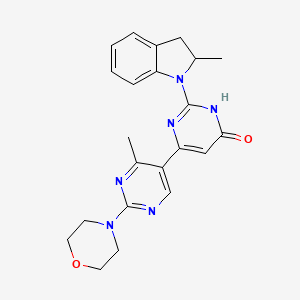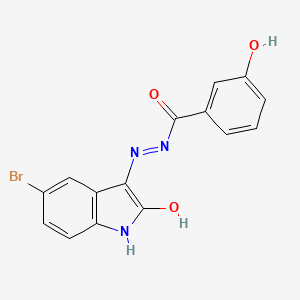![molecular formula C16H26ClNO2 B6083407 [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride](/img/structure/B6083407.png)
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride is a chemical compound that has been studied for its potential use in scientific research. This compound is a selective agonist of the dopamine D2 receptor, which plays an important role in the regulation of neurotransmitter release in the brain. In
作用机制
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride is a selective agonist of the dopamine D2 receptor. When it binds to this receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. By selectively activating the dopamine D2 receptor, [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride can be used to study the role of this receptor in various physiological and pathological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride are related to its selective activation of the dopamine D2 receptor. This receptor is involved in the regulation of neurotransmitter release in the brain and has been implicated in a number of psychiatric and neurological disorders. By selectively activating the dopamine D2 receptor, [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride can be used to study the role of this receptor in various physiological and pathological processes.
实验室实验的优点和局限性
One of the advantages of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride is its selective activation of the dopamine D2 receptor. This allows researchers to study the role of this receptor in various physiological and pathological processes. However, one of the limitations of this compound is its potential toxicity. Researchers must be careful to use appropriate safety measures when working with this compound.
未来方向
There are a number of future directions for research on [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride. One area of research is the development of new compounds that are more selective agonists of the dopamine D2 receptor. Another area of research is the study of the role of this receptor in various psychiatric and neurological disorders. Finally, researchers may also investigate the potential use of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride in the development of new therapies for these disorders.
合成方法
The synthesis of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride involves a multi-step process. The first step is the synthesis of 4-(2-ethoxyphenoxy)but-2-en-1-ol from 2-ethoxyphenol and 4-chloro-2-butyn-1-ol. This is followed by the synthesis of [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride from 4-(2-ethoxyphenoxy)but-2-en-1-ol and diethylamine hydrochloride. The final product is a white crystalline powder that is soluble in water.
科学研究应用
[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride has been studied for its potential use in scientific research. One of the main areas of research has been its use as a tool to study the dopamine D2 receptor. This receptor is involved in the regulation of neurotransmitter release in the brain and has been implicated in a number of psychiatric and neurological disorders. By selectively activating the dopamine D2 receptor, [4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride can be used to study the role of this receptor in various physiological and pathological processes.
属性
IUPAC Name |
(E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-4-17(5-2)13-9-10-14-19-16-12-8-7-11-15(16)18-6-3;/h7-12H,4-6,13-14H2,1-3H3;1H/b10-9+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITMDOJQIJANDX-RRABGKBLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CCOC1=CC=CC=C1OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C/C=C/COC1=CC=CC=C1OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(2-ethoxyphenoxy)-N,N-diethylbut-2-en-1-amine;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6083326.png)
![2-[4-[2-(3-nitrophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B6083327.png)
![N-[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B6083335.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083338.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6083355.png)

![7-(2-cyclohexylethyl)-2-(2-pyrazinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6083363.png)
![1-ethyl-4-[(methyl{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6083372.png)
![2-[2-({3-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6083383.png)

![propyl 2-[(4-chlorobenzoyl)amino]-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B6083425.png)